3-(3-Fluoro-benzyl)-benzoic acid
Overview
Description
3-(3-Fluoro-benzyl)-benzoic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the third position, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzyl chloride.
Grignard Reaction: 3-Fluorobenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-benzyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the carboxylic acid group yields 3-(3-Fluoro-benzyl)-benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-benzyl)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-benzyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl alcohol
- 3-Fluorobenzyl chloride
- 3-Fluorobenzoic acid
Uniqueness
3-(3-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorinated benzyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-2-4-11(9-13)7-10-3-1-5-12(8-10)14(16)17/h1-6,8-9H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTTVZIXRSLVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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